Cyclooctene

Catalog No.
S776606
CAS No.
931-87-3
M.F
C8H14
M. Wt
110.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-87-3

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

Diels-Alder Cycloadditions

Cyclooctene acts as a dienophile in Diels-Alder cycloadditions, a powerful tool for constructing complex molecules. Its strained ring structure allows for fast reaction rates and high regioselectivity (preference for a specific product). This makes it a valuable building block for synthesizing various cyclic compounds, including natural products and pharmaceuticals [].

One example is the synthesis of estrone, a female sex hormone. Researchers have employed cyclooctene in a Diels-Alder reaction to form a key intermediate in the estrone synthesis pathway [].

Pauson-Khand Reaction

Cyclooctene, particularly the (E)-isomer, serves as a vital starting material in the Pauson-Khand reaction. This reaction allows for the formation of cyclopentenone rings, a common structural motif found in many natural products and biologically active molecules [].

The (E)-configuration of cyclooctene ensures efficient reaction with alkynes and carbon monoxide, leading to the desired cyclopentenone products. Researchers are actively exploring ways to develop catalytic and asymmetric variants of this reaction for even greater synthetic control [].

Origin and Significance

Cyclooctene doesn't have a well-defined natural source but can be obtained through the catalytic cracking of petroleum or by using specific organic synthesis techniques []. It holds importance in research due to its role as a:

  • Monomer: A building block for the synthesis of various polymers with interesting properties [].
  • Ligand: A molecule that binds to metal centers in organometallic catalysts, influencing their reactivity [].

Molecular Structure Analysis

Key Features

Cyclooctene boasts a ring structure containing eight carbon atoms. One carbon-carbon double bond is present within the ring, categorized as a cycloalkene []. The most prevalent form is cis-cyclooctene, where the two hydrogen atoms attached to the double-bonded carbons are on the same side of the ring. This isomer adopts a non-planar "ribbon" conformation for stability [].

Notable Aspects

The eight-membered ring size allows for a degree of flexibility compared to smaller cycloalkenes. This flexibility can influence its reactivity and the conformations it adopts []. Additionally, the presence of the double bond introduces sites for various chemical reactions.


Chemical Reactions Analysis

Synthesis

Several methods exist for cyclooctene synthesis. A common approach involves the ring-closing metathesis of 1,7-octadiene using specialized catalysts [].

Ring-Opening Metathesis Polymerization (ROMP)

A significant reaction for cyclooctene is ROMP. In ROMP, the double bond undergoes cleavage and rearrangement using specific catalysts, leading to the formation of long-chain polymers named polyoctenamers []. These polymers possess valuable properties like elasticity and are commercially utilized in various applications.

Epoxidation

Cyclooctene readily undergoes reaction with oxidizing agents like peracetic acid to form the corresponding epoxide (cyclooctene oxide) with high selectivity []. This reaction is attributed to the hindered nature of the allylic hydrogens adjacent to the double bond.

Other Reactions

Cyclooctene can participate in various addition reactions across the double bond, such as hydrogenation to form cyclooctane or hydrohalogenation to yield halocyclooctanes. The specific reaction pathway depends on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, as cyclooctene is a liquid at room temperature [].
  • Boiling Point: 148 °C [].
  • Solubility: Miscible with most organic solvents like hexane, benzene, and acetone [].
  • Stability: Relatively stable under ambient conditions but can undergo polymerization upon heating or exposure to light in the presence of initiators [].

Mechanism of Action (Not Applicable)

Cyclooctene primarily acts as a reactant or building block in various chemical reactions. It doesn't possess a specific mechanism of action in biological systems.

  • Flammability: Flammable liquid with a flash point of 24 °C [].
  • Health Hazards: May cause irritation to skin, eyes, and respiratory system upon exposure. Prolonged or repeated exposure can have detrimental health effects [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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